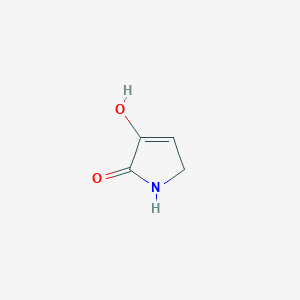

3-Hydroxy-1H-pyrrol-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2 |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-hydroxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1,6H,2H2,(H,5,7) |

InChI Key |

JKSIQHDUIKCERS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1h Pyrrol 2 5h One and Its Derivatives

Multicomponent Reaction (MCR) Approaches to Pyrrolone Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov This strategy has been successfully applied to the construction of the pyrrolone ring system.

One-Pot, Three-Component Syntheses (e.g., utilizing trifluoroacetic acid as catalyst)

One-pot, three-component reactions are a cornerstone of modern synthetic chemistry, allowing for the rapid assembly of molecular complexity from simple precursors. While specific examples detailing the use of trifluoroacetic acid as a catalyst for the direct synthesis of 3-Hydroxy-1H-pyrrol-2(5H)-one are not extensively documented in the provided search results, the principle of using an acid catalyst in such reactions is well-established. For instance, citric acid and trichloroacetic acid have been employed as catalysts in the three-component condensation reaction of benzaldehyde, β-naphthol, and a pyrrolyl benzamide (B126) to produce 2-hydroxynaphthyl pyrroles under solvent-free conditions. uctm.edursc.org This demonstrates the feasibility of using acidic catalysts to facilitate the necessary bond-forming events in a one-pot fashion. Trifluoroacetic acid is known to be an effective catalyst in other multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. mdpi.com The general role of the acid catalyst in these reactions is to activate the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack by the amine and subsequent cyclization steps.

Reactions Involving Aromatic Aldehydes, Amines, and Dialkyl Acetylenedicarboxylates or Sodium Diethyl Oxalacetate

A notable multicomponent approach to pyrrolone derivatives involves the reaction of aromatic aldehydes, amines, and a 1,3-dicarbonyl compound or its equivalent. A key example is the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component reaction of an amine, an aldehyde, and sodium diethyl oxalacetate, often in the presence of an acid catalyst like citric acid. researchgate.net The proposed mechanism for this transformation involves the initial formation of an enamine from the amine and sodium diethyl oxalacetate, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrolone ring. researchgate.net

The use of dialkyl acetylenedicarboxylates in combination with amines is another established route to pyrrole (B145914) derivatives. nih.gov While the direct three-component reaction with an aromatic aldehyde to form this compound is not explicitly detailed, related transformations have been reported. For example, a catalyst-free, three-component, one-pot reaction between α-nitroepoxides, primary amines, and dialkyl acetylenedicarboxylates affords pentasubstituted pyrroles. nih.gov The mechanism of such reactions typically involves the initial reaction between the amine and the dialkyl acetylenedicarboxylate, followed by condensation and cyclization.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehyde | Amine | Sodium Diethyl Oxalacetate | Citric Acid | Polysubstituted 3-hydroxy-3-pyrroline-2-one | researchgate.net |

| Benzaldehyde | β-Naphthol | Pyrrolyl Benzamide | Citric Acid or Trichloroacetic Acid / Solvent-free | 2-Hydroxynaphthyl Pyrrole | uctm.edursc.org |

| α-Nitroepoxides | Primary Amines | Dialkyl Acetylenedicarboxylates | Catalyst-free | Pentasubstituted Pyrroles | nih.gov |

Cyclization and Rearrangement Strategies

Alternative to multicomponent reactions, the synthesis of this compound and its derivatives can be achieved through various cyclization and rearrangement strategies, offering different pathways to access this heterocyclic core.

Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides with Ketones

A novel and efficient one-pot method for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones involves the base-induced tandem intramolecular cyclization of sulfur ylides with ketones. nih.govnih.gov This approach utilizes readily available starting materials to construct the pyrrolone scaffold under mild reaction conditions. The process is initiated by the treatment of a sulfonium (B1226848) salt with a base to generate a sulfur ylide in situ. This ylide then undergoes an intramolecular cyclization with a pendant ketone carbonyl group. nih.gov

The plausible mechanism for this transformation begins with the deprotonation of the sulfonium salt to form the sulfur ylide. This is followed by an intramolecular nucleophilic attack of the ylide on the ketone carbonyl, leading to the formation of an epoxide intermediate. A subsequent base-induced ring-opening of the epoxide, followed by elimination, generates a cyclic iminium intermediate. nih.govacs.org

| Starting Material | Base | Key Intermediates | Final Product | Reference |

| (2-(Benzyl(2-oxo-2-phenylethyl)amino)-2-oxoethyl)dimethylsulfonium salt | DBU | Sulfur ylide, Epoxy lactam, Enamide, Cyclic iminium | 5-hydroxy-1H-pyrrol-2(5H)-one derivative | nih.govacs.org |

Sequential Halolactamization-Hydroxylation of Allenamides

A distinct strategy for the synthesis of functionalized pyrrolones involves the sequential halolactamization-hydroxylation of 2,3-allenamides. nih.govorganic-chemistry.org This method provides access to 4-halo-5-hydroxypyrrol-2(5H)-ones in high yields. The reaction is typically carried out using a copper(II) halide, such as CuBr₂ or CuCl₂, which serves as both the halogen source and the Lewis acid catalyst. organic-chemistry.org

The reaction proceeds via an initial halolactamization of the allenamide, where the copper(II) halide promotes the cyclization and incorporation of a halogen atom at the 4-position of the pyrrolone ring. This is followed by an unexpected and facile hydroxylation at the 5-position to afford the final product. nih.govorganic-chemistry.org This methodology is notable for its efficiency and the introduction of a handle (the halogen atom) for further synthetic modifications. The reaction conditions, including the choice of solvent and temperature, have been optimized to achieve high yields, with various substituents on the allenamide being well-tolerated. organic-chemistry.org

| Allenamide Substrate | Reagent | Product | Yield | Reference |

| 4-Monosubstituted 2,3-allenamides | CuX₂ (X = Br, Cl) | 4-Halo-5-hydroxypyrrol-2(5H)-ones | 57-94% | organic-chemistry.org |

Transition-Metal-Catalyzed and Organocatalytic Routes

Transition-metal catalysis and organocatalysis have emerged as powerful tools for the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. These methodologies have been successfully applied to the synthesis of this compound and its analogs.

The organocatalyzed enantioselective cross-aldol reaction of 1H-pyrrole-2,3-diones with ketones represents a key strategy for the asymmetric synthesis of 3-alkyl-3-hydroxy-1H-pyrrol-2(3H)-one derivatives. This reaction has been explored using various organocatalysts, including proline derivatives and cinchona alkaloid-derived primary amines.

For the reaction between 1-benzyl 4,5-dioxo-2-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates and acyclic ketones, trans-4-benzoyloxy-L-proline has been identified as a highly effective catalyst. semanticscholar.org The use of this catalyst leads to the desired aldol (B89426) products in excellent yields and with high enantiomeric excess (ee), reaching up to 94% ee. semanticscholar.orgresearchgate.net The reaction conditions, catalyst loading, and the nature of the ketone substrate all play a crucial role in determining the efficiency and stereoselectivity of the transformation. rsc.org

In the case of cyclic ketones such as cyclohexanone, a different catalytic system is required to achieve high stereoselectivity due to increased steric hindrance. rsc.org The combination of 9-deoxy-9-epi-aminoquinine as the catalyst and racemic 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) as a cocatalyst has proven to be optimal for this substrate, affording the corresponding 3-hydroxy-1H-pyrrol-2(3H)-one derivatives with good results. semanticscholar.orgrsc.org

Table 1: Organocatalyzed Enantioselective Aldol Reaction of 1H-Pyrrole-2,3-diones

| Catalyst | Co-catalyst | Ketone | Yield (%) | ee (%) |

|---|---|---|---|---|

| trans-4-Benzoyloxy-L-proline | - | Acyclic Ketones | Excellent | up to 94 |

Asymmetric cycloaddition reactions provide a powerful means for the construction of complex heterocyclic systems with multiple stereocenters. A notable example is the squaramide-catalyzed three-component asymmetric [2+2+1] cycloaddition reaction between 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene. This reaction yields a series of chiral polysubstituted isoxazolidinopyrrolidinediones.

The use of a cinchona-derived squaramide as a chiral bifunctional catalyst is crucial for the success of this transformation. Through optimization of reaction parameters such as catalyst type and loading, solvent, concentration, and temperature, the desired products can be obtained in high yields (up to 87%) with excellent diastereoselectivity (up to >20:1 dr) and good enantioselectivity (up to 78% ee). A possible reaction mechanism has also been proposed for this complex transformation.

Table 2: Squaramide-Catalyzed Asymmetric [2+2+1] Cycloaddition

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield (%) | dr | ee (%) |

|---|

Silver-catalyzed reactions involving the incorporation of carbon dioxide (CO2) into propargylic amines have been investigated for the synthesis of various heterocyclic compounds. These reactions typically proceed under mild conditions and show good functional group tolerance. The primary products of the silver-catalyzed reaction of propargylic amines and CO2 are often oxazolidinone derivatives.

While the direct synthesis of this compound via this method is not extensively documented, the underlying principle of silver-catalyzed carboxylation and subsequent cyclization of propargylic substrates is relevant. The formation of lactones through cyclization following a C-C bond-forming carboxylation is a known synthetic strategy. This suggests the potential for adapting silver-catalyzed methodologies for the synthesis of pyrrolone-based structures, although further research is needed to establish a direct and efficient route.

Visible-light-induced copper catalysis has emerged as a powerful and sustainable approach for the construction of C-N and C-C bonds in the synthesis of nitrogen-containing heterocycles. These reactions often proceed under mild conditions and utilize abundant and inexpensive copper catalysts.

While the specific application of visible-light-induced copper-catalyzed annulation reactions for the direct synthesis of this compound is not prominently reported, the methodology has been successfully employed for the synthesis of a variety of pyrrole derivatives and other heterocyclic systems. For instance, copper-catalyzed C-H/N-H annulation of enaminones and alkynyl esters provides access to densely substituted pyrroles. Similarly, visible-light-initiated aerobic C-N coupling between o-phenylenediamines and terminal acetylenes using a simple copper(I) chloride catalyst has been used to synthesize quinoxaline (B1680401) derivatives. These examples highlight the potential of this strategy to be adapted for the synthesis of the target pyrrolone scaffold.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthetic chemistry, allowing for the efficient introduction of carbonyl groups into organic molecules. A notable application in the synthesis of pyrrolone derivatives is the palladium-catalyzed double carbonylation of propargyl amines and aryl halides. nih.gov

This carbonylative procedure provides a direct route to 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The reaction utilizes a palladium catalyst and a carbon monoxide (CO) source, such as TFBen, to achieve the cyclocarbonylation. nih.gov This method offers a facile and straightforward approach to a variety of aryl-substituted 2-oxo-2,5-dihydropyrroles in good yields. nih.gov

Table 3: Palladium-Catalyzed Cyclocarbonylation of Propargyl Amines

| Substrate 1 | Substrate 2 | Catalyst | CO Source | Product |

|---|

Alternative and Advanced Synthetic Protocols

Beyond the aforementioned catalytic methods, a variety of other synthetic protocols have been developed for the synthesis of this compound and its derivatives. These methods often employ different strategies and starting materials, providing alternative pathways to these valuable compounds.

Flash Vacuum Pyrolysis (FVP) for Unstable Pyrrole Intermediates

Flash Vacuum Pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This process favors unimolecular reactions and allows for the generation of highly reactive intermediates that might be inaccessible under standard solution-phase conditions. scripps.eduuq.edu.au The precursor is volatilized, passed through a heated zone (typically packed with an inert material like quartz), and the products are then rapidly condensed in a cold trap. wikipedia.org This rapid cooling is crucial to prevent secondary reactions or decomposition of the desired products. wikipedia.org

While direct synthesis of this compound via FVP is not commonly documented, the technique is highly applicable for creating unstable intermediates that can serve as precursors. For instance, FVP is used to generate reactive ketenes and ketenimines, which are key intermediates in the synthesis of various heterocyclic systems. uq.edu.au The thermal extrusion of small, stable molecules like carbon dioxide, nitrogen, or sulfur dioxide from a suitable precursor can lead to the formation of a reactive species that subsequently cyclizes to form a lactam ring. uq.edu.auresearchgate.net

For example, FVP of precursors like Meldrum's acid derivatives or pyrrole-2,3-diones can generate α-imidoylketenes. uq.edu.au These intermediates are known to undergo cyclization to form quinolone systems, demonstrating the utility of FVP in constructing heterocyclic cores through the intramolecular trapping of a reactive intermediate. uq.edu.au A similar strategy could be envisioned where a suitably substituted precursor eliminates a small molecule under FVP conditions to generate a transient species that cyclizes to the desired pyrrol-2(5H)-one skeleton. The high temperatures and low pressures of FVP are ideal for overcoming the activation barriers of such elimination and cyclization steps. scripps.edu

Reductive Rearrangement Approaches

Reductive rearrangement strategies provide a valuable route to 3-hydroxy-pyrrolidinones, which are the saturated analogs of the target compounds and can potentially be oxidized to them. One such approach facilitates the synthesis of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. organic-chemistry.org This method is particularly useful as it allows for derivatives that are unsubstituted at the nitrogen atom, leaving it available for further functionalization. organic-chemistry.org

Another powerful strategy involves a base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.govacs.org This one-pot operation proceeds under mild, transition-metal-free conditions. nih.govacs.org The process begins with the generation of a sulfur ylide, which then undergoes an intramolecular cyclization with a ketone functional group. nih.gov This is followed by a rearrangement of the hydroxyl group to furnish the final product. nih.gov The general procedure involves adding a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to a vinyl sulfonium salt in an anhydrous solvent such as acetonitrile (B52724) at low temperatures. nih.govacs.org

This method offers a straightforward pathway to functionally diverse 5-hydroxy-1H-pyrrol-2(5H)-ones from readily available starting materials. nih.govacs.org The formation of the product is supported by extensive spectroscopic analysis, including X-ray crystallography. nih.gov

Metal-Free Oxidative Cyclization Pathways

Growing interest in green and sustainable chemistry has spurred the development of metal-free oxidative cyclization methods. These approaches avoid the use of potentially toxic and expensive transition metals. One such strategy employs 2-Iodoxybenzoic acid (IBX) to mediate the selective oxidative cyclization of N-hydroxyalkyl enamines, yielding a variety of 2,3-disubstituted pyrroles. researchgate.net This reaction proceeds through the oxidation of an alcohol to an aldehyde, which then undergoes condensation with the enamine moiety to form the pyrrole ring. researchgate.net The method is noted for its use of environmentally friendly reagents, broad substrate scope, and mild reaction conditions. researchgate.net

Another notable metal-free approach is the oxidative spirocyclization of pyrrole-2-carboxamides to synthesize 3,3'-pyrrolidinyl spirooxindole derivatives. nih.gov This catalyst-free reaction utilizes Selectfluor not only as an oxidizing agent but also as a precursor for an alkaline promoter, highlighting its dual functionality. nih.gov The resulting spiro-compounds can be further transformed via reduction. nih.gov

Furthermore, a transition-metal-free oxidative cyclization has been developed using potassium persulfate (K₂S₂O₈) as an efficient oxygen source for the synthesis of α-pyrone derivatives from enynals, showcasing a C-H functionalization strategy. rsc.org A similar conceptual approach can be applied to nitrogen-containing systems. The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones has also been achieved through a cascade reaction involving aerobic hydroxylation under transition-metal-free conditions. researchgate.netorganic-chemistry.org

C(CO)-C(Ar) Bond Cleavage and O/C Migration Strategies

An innovative and unconventional approach to synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the cleavage of a carbon-carbon bond. researchgate.netorganic-chemistry.org Specifically, an unprecedented cleavage of the C(CO)-C(Ar) bond in β-enaminones has been achieved under mild and transition-metal-free conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method initiates a cascade transformation that includes a 1,3-O/C migration and subsequent aerobic hydroxylation to yield the final product. researchgate.netorganic-chemistry.org

The reaction demonstrates broad functional group tolerance and can be performed as a one-pot synthesis starting from benzylamines and ynones. organic-chemistry.org The optimization of this methodology found that using a base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) provides the best results. organic-chemistry.org Mechanistic studies suggest that the final products are formed via the aerobic oxidation of a 1,5-dihydro-2H-pyrrol-2-one intermediate. organic-chemistry.org This environmentally friendly protocol uses readily available starting materials and simple conditions, making it a valuable tool for synthetic chemistry. organic-chemistry.org

| Starting Material (β-enaminone) | Base | Solvent | Yield (%) |

| (E)-3-(benzylamino)-1,3-diphenylprop-2-en-1-one | KOtBu | DMSO | 85 |

| (E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOtBu | DMSO | 82 |

| (E)-3-(benzylamino)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | KOtBu | DMSO | 78 |

| (E)-3-((4-methoxybenzyl)amino)-1,3-diphenylprop-2-en-1-one | KOtBu | DMSO | 80 |

This table presents representative data on the C(CO)-C(Ar) bond cleavage strategy for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-one derivatives.

One-Pot Synthesis via Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams

The Friedel–Crafts alkylation remains a cornerstone of C-C bond formation in aromatic chemistry. beilstein-journals.org This reaction has been adapted for a one-pot synthesis of complex heterocyclic systems starting from γ-hydroxybutyrolactams. mdpi.com An efficient protocol has been developed for the synthesis of polynuclear indole (B1671886) derivatives through an acid-induced Friedel–Crafts alkylation of these lactams. mdpi.com

In this process, the γ-hydroxybutyrolactam is treated with an acid, which facilitates the formation of a reactive N-acyliminium ion intermediate. This electrophilic species then undergoes an intramolecular or intermolecular Friedel–Crafts reaction with an electron-rich aromatic ring, such as an indole. This reaction leads to the formation of 5-aryl substituted pyrrolidinone structures. For example, the reaction can be used to synthesize 5-(1H-indol-3-yl)-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones. mdpi.com While the final products in the documented study are complex polynuclear indoles, the core transformation highlights the utility of γ-hydroxybutyrolactams as precursors for creating C-C bonds at the C5 position of the lactam ring via a Friedel-Crafts mechanism. mdpi.com This strategy provides a direct route to highly functionalized lactam cores.

| γ-Hydroxybutyrolactam Derivative | Arene | Product Yield (%) |

| 4-hydroxy-1,4,5-triphenylpyrrolidin-2-one | Indole | 62 |

| 4-(4-chlorophenyl)-4-hydroxy-1,5-diphenylpyrrolidin-2-one | Indole | 55 |

| 4-hydroxy-4-(naphthalen-2-yl)-1,5-diphenylpyrrolidin-2-one | Indole | 27 |

This table illustrates the yields of products from the Friedel-Crafts alkylation of various γ-hydroxybutyrolactams with indole. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 1h Pyrrol 2 5h One Systems

Investigation of Tautomerism and Isomerization Pathways

The dynamic nature of the 3-hydroxy-1H-pyrrol-2(5H)-one ring system is significantly influenced by tautomeric equilibria and the potential for isomerization, which dictates its reactivity and stability.

The this compound structure is an enol form of a β-dicarbonyl-like system, and as such, it exists in equilibrium with its keto tautomer. This keto-enol tautomerism is a dynamic process involving the migration of a proton and the shifting of double bonds. youtube.com The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyrrolone ring. masterorganicchemistry.com

In many aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, for systems like this compound, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. youtube.com The presence of the double bond within the ring and the potential for a hydrogen bond between the 3-hydroxyl group and the 2-carbonyl oxygen can increase the proportion of the enol tautomer. youtube.com

Studies on related substituted 3-hydroxy-3-pyrrolin-2-one compounds have shown that the interconversion between tautomeric forms can be rapid on the NMR timescale. jst-ud.vnresearchgate.net This fast equilibrium can lead to the broadening of signals in ¹³C NMR spectra, as the instrument detects an average of the rapidly interconverting structures. jst-ud.vnresearchgate.net The solvent plays a critical role; for instance, the enol form is generally more favored in nonpolar solvents where intramolecular hydrogen bonding is more significant, while polar, protic solvents can stabilize the keto form by hydrogen bonding with it. masterorganicchemistry.com

Table 1: Factors Influencing Enol-Keto Tautomerism

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents can favor the keto form; nonpolar solvents can favor the enol form. masterorganicchemistry.com | Polar solvents can solvate the keto form effectively. Nonpolar solvents promote intramolecular hydrogen bonding, stabilizing the enol. masterorganicchemistry.com |

| Intramolecular H-Bonding | Stabilizes the enol tautomer. youtube.com | A six-membered ring-like structure formed by the hydrogen bond increases stability. |

| Conjugation | Stabilizes the enol tautomer. youtube.com | An extended π-system involving the double bond of the enol and the carbonyl group is energetically favorable. |

The synthesis of hydroxypyrrolones can sometimes lead to the formation of regioisomers, such as 3-hydroxy-1H-pyrrol-2(3H)-one and this compound. The relative stability and formation of these isomers are governed by the reaction mechanism and conditions.

A study involving the intramolecular nucleophilic addition of an enamide to a ketone carbonyl demonstrated the selective formation of these regioisomers. acs.org When using zinc chloride (ZnCl₂) as a catalyst, the reaction yielded primarily the 3-hydroxy-1H-pyrrol-2(3H)-one derivative, which is the product of a direct intramolecular addition. acs.org In contrast, when iron(III) chloride (FeCl₃) was used as the catalyst, the reaction favored the formation of the 5-hydroxy-1H-pyrrol-2(5H)-one derivative. acs.org This latter product is formed through a tandem reaction involving the initial enaminic addition followed by a 1,3-hydroxy rearrangement. acs.org This suggests that the 3-hydroxy isomer is a kinetic product, while the 5-hydroxy isomer (structurally related to the title compound's core) is a thermodynamically more stable product under certain catalytic conditions.

Table 2: Catalyst Effect on Regioisomer Formation

| Catalyst | Major Product | Yield of 3-hydroxy isomer | Yield of 5-hydroxy isomer |

|---|---|---|---|

| ZnCl₂ | 1-benzyl-3-hydroxy-3,5-diphenyl-1H-pyrrol-2(3H)-one | 53% | Moderate |

| Zn(OTf)₂ | Slight preference for 5-hydroxy isomer | Similar to ZnCl₂ | Slightly higher than ZnCl₂ |

| FeCl₃ | 1-benzyl-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | - | Excellent yields |

Data derived from a study on substituted pyrrolone synthesis. acs.org

Reactivity with Electrophiles and Nucleophiles

The electronic nature of the this compound ring, with its electron-rich and electron-deficient centers, allows for a range of reactions with both electrophiles and nucleophiles.

While this compound is not aromatic, the underlying pyrrole (B145914) ring system's reactivity provides a useful model. In pyrroles, electrophilic substitution generally occurs preferentially at the C-2 (α) position rather than the C-3 (β) position. quora.com This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction. quora.comresearchgate.net Attack at the C-2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C-3 position only allows for delocalization over two carbon atoms, yielding only two resonance structures and a less stable intermediate. quora.com

In the context of the this compound system, the C-4 position is analogous to the β-position of a pyrrole ring and is activated by the enol's hydroxyl group, making it a potential site for electrophilic attack. The precise regioselectivity would be influenced by the specific substituents and reaction conditions.

The this compound motif is a valuable scaffold that can be modified through nucleophilic substitution. nih.gov The hydroxyl group at the C-3 position can be replaced by various nucleophiles, including amines, to generate 3-amino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov This transformation is significant as it allows for the introduction of diverse functionalities and can play a crucial role in modifying the biological activity of the resulting compounds. nih.gov

One approach to this functionalization involves the reaction of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with amines. nih.gov Another developed method is based on the thermal decomposition of 1,3-disubstituted urea (B33335) derivatives of the parent hydroxypyrrolone, which are prepared via its reaction with carbodiimides. nih.gov The nucleophilicity of the amine is a key factor in these reactions, with aliphatic amines generally showing higher reactivity than aromatic amines due to their greater basicity. nih.gov

Intramolecular Rearrangements and Cycloaddition Mechanisms

The pyrrolone ring can undergo significant structural transformations through intramolecular rearrangements and participate in cycloaddition reactions to build more complex molecular architectures.

One of the key intramolecular transformations is the 1,3-hydroxy rearrangement. This rearrangement is a crucial step in several synthetic routes to 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.orgacs.orgnih.gov For example, a tandem process involving an intramolecular cyclization of a sulfur ylide with a ketone is followed by a 1,3-hydroxy shift to yield the final product. acs.orgnih.gov Similarly, an iron-catalyzed intramolecular addition of enamides is also followed by this characteristic rearrangement to furnish the 5-hydroxy-pyrrol-2-one structure. acs.org

The pyrrolone scaffold can also be utilized in cycloaddition reactions. Derivatives such as 5-methylene-1H-pyrrol-2(5H)-ones, which can be synthesized from 5-hydroxy-γ-lactams via acid-catalyzed dehydration, are effective dipolarophiles in 1,3-dipolar cycloadditions. researchgate.net These methylene (B1212753) derivatives react with nitrile oxides in a [3+2] cycloaddition to form spiroheterocycles. researchgate.net This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. organic-chemistry.org The reaction proceeds in a concerted, pericyclic fashion, involving the 4 π-electrons of the 1,3-dipole (the nitrile oxide) and the 2 π-electrons of the dipolarophile (the methylene-pyrrolone). organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-1H-pyrrol-2(3H)-one |

| 1-benzyl-3-hydroxy-3,5-diphenyl-1H-pyrrol-2(3H)-one |

| 1-benzyl-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one |

| 5-methylene-1H-pyrrol-2(5H)-one |

| 3-amino-1,5-dihydro-2H-pyrrol-2-one |

| Zinc chloride |

Stability and Degradation Studies

The pyrrol-2(5H)-one ring system can be susceptible to degradation under various conditions, with hydrolytic stability being a primary concern in aqueous environments. The presence of multiple functional groups, including an enol, an amide, and a chiral center at the 5-position in substituted derivatives, contributes to a complex reactivity profile.

Hydrolytic Stability of this compound Building Blocks

The hydrolytic stability of this compound and its derivatives is influenced by factors such as pH, temperature, and the nature of substituents on the pyrrolidone ring. Generally, the tetramic acid scaffold can be prone to degradation in aqueous media. For instance, studies on related pyrrole-containing compounds have indicated that free pyrrole acids can be unstable to hydrolysis. The presence of water has also been reported to promote the dimerization of some tetramic acid derivatives, suggesting a potential pathway for degradation or transformation in aqueous solutions.

Detailed kinetic studies on the hydrolytic stability of the parent this compound are not extensively documented in publicly available literature. However, research on bioconjugates incorporating pyrrole moieties has shed some light on the inherent instability of the free acid form. In one such study, the hydrolytic stability of pyrrole-containing bioconjugates was monitored across different pH values, revealing the lability of the parent pyrrole acids.

While specific quantitative data on the hydrolysis of the unsubstituted this compound is limited, the general chemical principles governing the hydrolysis of cyclic amides (lactams) and enols can be applied. The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, which would lead to ring-opening and the formation of the corresponding amino acid derivative. The rate of this hydrolysis is expected to be pH-dependent.

Furthermore, the enolic hydroxyl group can influence the electronic properties of the ring and its susceptibility to nucleophilic attack by water. Tautomerism between the keto and enol forms is a key characteristic of tetramic acids, and the predominant tautomer in solution can affect the molecule's stability.

To provide a comprehensive understanding of the hydrolytic stability, further research generating quantitative data, such as pH-rate profiles and identification of degradation products under various conditions, is necessary. The following table summarizes hypothetical data based on general chemical knowledge of similar structures to illustrate the type of information required for a complete stability profile.

Hypothetical pH-Dependent Hydrolysis of this compound at 25°C

| pH | Half-life (t½) (days) | Major Degradation Products (Hypothetical) |

| 2 | 15 | Ring-opened amino acid |

| 4 | 50 | Ring-opened amino acid |

| 7 | 100 | Dimerization products, Ring-opened amino acid |

| 9 | 20 | Ring-opened amino acid, Polymerization products |

| 12 | 5 | Rapid decomposition products |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Detailed research findings from studies focused specifically on the hydrolytic degradation kinetics of this compound and its simple derivatives are required to populate such a table with accurate experimental data. These studies would likely involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of degradation products over time at various pH values and temperatures. Nuclear Magnetic Resonance (NMR) spectroscopy would also be invaluable for the structural elucidation of any degradation products formed.

Spectroscopic and Structural Characterization Methodologies for 3 Hydroxy 1h Pyrrol 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental insights into the structure of 3-Hydroxy-1H-pyrrol-2(5H)-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the vinyl proton, the methylene (B1212753) protons, the amine proton, and the hydroxyl proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic shielding around the proton. For instance, protons attached to sp² hybridized carbons, such as the vinyl proton, typically resonate at a lower field (higher ppm value) compared to protons on sp³ hybridized carbons, like the methylene group. pdx.edunottingham.ac.ukpressbooks.puborgchemboulder.com Furthermore, the splitting of these signals (multiplicity) due to spin-spin coupling with neighboring protons reveals the number of adjacent, non-equivalent protons, providing crucial connectivity data. hw.ac.uk

¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edulibretexts.org Given the structure of this compound, distinct signals would be anticipated for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbon of the methylene group. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of attached atoms. libretexts.org For example, the carbonyl carbon (C=O) is significantly deshielded and appears at a very low field (high ppm value), typically in the range of 170-185 ppm for esters and acids. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

| H-1 | ¹H | Variable (broad singlet) | Hydrogen bonding, solvent |

| H-4 | ¹H | ~6.0 - 7.5 | Vinyl proton, deshielded |

| H-5 | ¹H | ~4.0 - 5.0 | Methylene protons adjacent to nitrogen |

| OH | ¹H | Variable (broad singlet) | Hydrogen bonding, solvent |

| C-2 | ¹³C | ~170 - 185 | Carbonyl carbon |

| C-3 | ¹³C | ~140 - 160 | sp² carbon with hydroxyl group |

| C-4 | ¹³C | ~120 - 140 | sp² carbon |

| C-5 | ¹³C | ~50 - 70 | sp³ carbon adjacent to nitrogen |

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)

To overcome the limitations of one-dimensional NMR and to unambiguously assign all proton and carbon signals, a variety of two-dimensional NMR experiments are employed. These techniques correlate signals based on their connectivity, providing a detailed map of the molecular framework. hw.ac.ukmaricopa.edursc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. maricopa.edu In the COSY spectrum of this compound, a cross-peak would be expected between the vinyl proton (H-4) and the methylene protons (H-5), confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. maricopa.edu The HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signals to the C-5 signal, allowing for the direct assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. maricopa.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methylene protons (H-5) and the carbonyl carbon (C-2) and the vinyl carbon (C-4).

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). rsc.org This information is invaluable for confirming assignments made from other NMR experiments.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound. wikipedia.org

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iqlibretexts.org

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.pubmaricopa.edulibretexts.org

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the pyrrolone ring.

C=O Stretch: A strong and sharp absorption band, characteristic of a carbonyl group, is predicted to appear in the range of 1650-1750 cm⁻¹. pressbooks.pub The exact position will be influenced by the lactam ring structure.

C=C Stretch: An absorption of medium intensity is expected around 1600-1680 cm⁻¹ due to the carbon-carbon double bond stretching within the ring. vscht.cz

C-H Stretch: Absorptions corresponding to sp² C-H (above 3000 cm⁻¹) and sp³ C-H (below 3000 cm⁻¹) stretching vibrations will also be present. vscht.cz

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Moderate |

| Carbonyl (C=O) | Stretching | 1650 - 1750 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1600 - 1680 | Medium |

| Alkene C-H | Stretching | > 3000 | Medium |

| Alkane C-H | Stretching | < 3000 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structure through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

ESI and APCI are "soft" ionization techniques commonly coupled with liquid chromatography (LC) that allow for the analysis of relatively polar and thermally labile molecules with minimal fragmentation. nih.govnih.gov

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. The sample is vaporized and then ionized by corona discharge. wikipedia.orgnationalmaglab.orglabx.commetwarebio.comcreative-proteomics.com Similar to ESI, APCI typically generates protonated or deprotonated molecular ions, providing clear molecular weight information. wikipedia.org The choice between ESI and APCI often depends on the polarity and thermal stability of the analyte. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. hmdb.canih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound (C₄H₅NO₂), the theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element. An HRMS experiment would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺) with high precision. This experimental value can then be compared to the calculated exact mass to confirm the elemental formula with a high degree of confidence.

Interactive Data Table: Calculated Exact Masses for this compound Ions

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₄H₅NO₂ | 99.0320 |

| [M+H]⁺ | C₄H₆NO₂⁺ | 100.0393 |

| [M-H]⁻ | C₄H₄NO₂⁻ | 98.0248 |

| [M+Na]⁺ | C₄H₅NNaO₂⁺ | 122.0212 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The primary output of an X-ray diffraction experiment is an electron density map, from which a detailed molecular structure can be modeled. For chiral molecules like this compound, which possesses a stereocenter at the C5 position, single-crystal X-ray crystallography is particularly vital for the non-empirical determination of its absolute stereochemistry. By analyzing the anomalous dispersion of the X-rays, the absolute configuration (R or S) of the enantiomers can be unequivocally assigned.

While specific crystallographic data for the parent compound this compound is not extensively detailed in publicly available literature, the general methodology would involve the following steps:

Crystallization: Growing high-quality single crystals of the compound suitable for diffraction.

Data Collection: Exposing the crystal to a focused beam of X-rays and collecting the resulting diffraction pattern.

Structure Solution and Refinement: Processing the diffraction data to generate an electron density map and refining the atomic positions to create a final structural model.

The refined structural data provides key insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. Although specific data tables for this compound are not available, a typical output from such an analysis is presented below for illustrative purposes.

Table 1: Illustrative Crystallographic Data Table for a Pyrrolone Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₄H₅NO₂ |

| Formula Weight | 99.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 10.1 |

| β (°) | 98.5 |

| Volume (ų) | 441.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.49 |

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound. These methods are routinely used to assess the chemical purity of a sample and, for chiral compounds, to determine the enantiomeric excess (e.e.).

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of organic compounds. In this technique, the sample is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities are separated from the main compound based on differences in their polarity and retention time. The purity is typically quantified by measuring the relative area of the peak corresponding to this compound in the chromatogram. While patents describe the use of HPLC-MS for the purification and analysis of derivatives of 3-hydroxy-1,5-dihydro-pyrrol-2-one, specific validated methods for the parent compound are not detailed in available research literature. google.comgoogle.com

Enantiomeric Excess Determination: Determining the ratio of enantiomers in a chiral sample is critical. Chiral HPLC is the gold standard for this analysis. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers of this compound, leading to their separation. The two enantiomers will have different retention times, allowing for their individual quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = (|[Area₁ - Area₂]| / [Area₁ + Area₂]) x 100

Patents related to 3-hydroxy-1,5-dihydro-pyrrol-2-one derivatives note that the compounds can be prepared in racemic form or as individual enantiomers, highlighting the relevance of chiral separations for this class of molecules. google.com An HPLC-MS based technique has also been mentioned in the context of analyzing this compound derivatives. researchgate.net

Table 2: Representative HPLC Method Parameters for Analysis of a Pyrrolone Derivative

| Parameter | Condition |

|---|---|

| Purity Analysis (RP-HPLC) | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Enantiomeric Excess (Chiral HPLC) | |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (isocratic) |

| Flow Rate | 0.8 mL/min |

Note: The conditions in this table are representative and would require optimization for the specific analysis of this compound.

Computational Chemistry Approaches in 3 Hydroxy 1h Pyrrol 2 5h One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydroxy-1H-pyrrol-2(5H)-one. These methods solve the Schrödinger equation for the molecule, yielding information about its electron distribution, energy, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. In the context of this compound derivatives, DFT calculations have been instrumental in elucidating their structure-activity relationships. researchgate.net By calculating various electronic parameters, researchers can correlate these properties with the observed biological activity, such as enzyme inhibition. researchgate.net For instance, DFT has been employed to support findings from in vitro inhibitory assays against enzymes like tyrosinase and pancreatic lipase (B570770). researchgate.net

Theoretical calculations using DFT have also been used to assess the structural and spectral properties of related heterocyclic compounds. nih.gov These studies often involve optimizing the molecular structure and comparing calculated vibrational frequencies with experimental data to confirm the stable conformation of the molecule. nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, is crucial for obtaining accurate results that align well with experimental observations. nih.gov

The this compound scaffold can exist in different tautomeric forms and conformations, and understanding the energetic landscape of these forms is crucial for predicting its chemical behavior. Potential Energy Surface (PES) analysis is a computational technique used to explore the energy of a molecule as a function of its geometry.

A study on 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one, a derivative of the core compound, utilized PES analysis to investigate its tautomerism and dynamic motions. sci-hub.se The study identified two possible tautomers: 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one (T1) and 2-hydroxy-5-(pyrimidine-2-yl)-3H-pyrrole-3-one (T2). sci-hub.se The calculations revealed that the T1 tautomer is more stable than the T2 tautomer by approximately 5.83 kJ/mol. sci-hub.se The energy barrier for the conversion between these tautomers was calculated to be 73.45 kJ/mol for T1 and 67.63 kJ/mol for T2, suggesting that tautomerization is a moderately paced process at room temperature. sci-hub.se

Furthermore, PES analysis was used to study the internal rotation of the hydroxyl group. By calculating the electronic energy at different dihedral angles, the rotational barrier could be determined, providing insights into the molecule's conformational flexibility. sci-hub.se

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and atomic charges. wisc.eduwisc.edu This method provides a quantitative description of the bonding and electronic structure of a molecule.

In the investigation of the tautomerism of 3-hydroxy-5-(pyrimidin-2-yl)-2H-pyrrol-2-one, NBO analysis was employed to study the variations in orbital populations, NBO charges, and hybridization during the tautomeric interconversion. sci-hub.se This analysis helps in understanding the electronic rearrangements that occur during a chemical process and can provide insights into the possibility of non-adiabatic crossings between different potential energy surfaces. sci-hub.se The data from NBO analysis can reveal donor-acceptor interactions within the molecule, which are crucial for its stability and reactivity. sci-hub.se

The Fukui function is a concept derived from DFT that helps in predicting the reactivity of different sites within a molecule towards nucleophilic, electrophilic, or radical attack. scm.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule, indicating its propensity to undergo a particular type of reaction. scm.com

This analysis is based on the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.com For a nucleophilic attack (addition of an electron), the relevant Fukui function is denoted as f+, while for an electrophilic attack (removal of an electron), it is f-. scm.com By calculating these values for each atom in this compound, one can identify the most reactive sites and thus predict its chemical behavior in various reactions. This information is invaluable for understanding and predicting the structure-reactivity relationships of the molecule and its derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the visualization and prediction of the behavior of molecules over time. These methods are particularly useful for studying the interactions between a small molecule like this compound and a biological macromolecule.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific protein target. For derivatives of this compound, molecular docking has been used to understand their binding modes within the active sites of various enzymes. researchgate.netnih.gov

For instance, docking studies have helped to elucidate the binding interactions of piperidine-based derivatives that show inhibitory activity against tyrosinase and pancreatic lipase. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. researchgate.net

Induced-Fit Docking (IFD) is an advanced docking technique that accounts for the flexibility of the protein's active site upon ligand binding. schrodinger.com This is particularly important as the binding of a ligand can induce conformational changes in the protein. IFD has been successfully applied to investigate the interaction mechanism between inhibitors and their target enzymes. For example, in a study of an inducible nitric oxide synthase (iNOS) inhibitor, IFD was used to model the binding of the compound and its derivatives to the enzyme, revealing key interactions with the cofactor and active site residues. The use of scoring functions like Glide Gscore and IFD score helps to rank the potential binding poses and identify the most likely interaction mode.

Below is a table summarizing representative molecular docking scores for compounds with a pyrrol-2(5H)-one core against various targets.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Piperidine-based derivatives | Tyrosinase | Not specified, but confirmed stable binding | Interactions with active site residues |

| Piperidine-based derivatives | Pancreatic Lipase | Not specified, but confirmed stable binding | Interactions with active site residues |

| 3-hydroxy-3-pyrrolin-2-one derivatives | mPGES-1 | Not specified, but showed good accommodation | Polar interactions, H-bonds, π–π and π-cation contacts |

| 8-Hydroxy-3-methoxy-5H-pyrido [2, 1-c] pyrazin-5-one | iNOS | -6.99 (Glide Gscore) | Hydrogen bond with cofactor iron protoporphyrin |

Quantum Polarized Ligand Docking (QPLD) Studies

Quantum Polarized Ligand Docking (QPLD) represents an advanced molecular docking technique that enhances the accuracy of binding pose prediction by incorporating quantum mechanical charge calculations for the ligand. This method is particularly valuable when studying interactions within metalloprotein active sites or in systems where charge polarization significantly influences binding affinity.

Despite its potential for providing a more accurate representation of the electrostatic interactions between a ligand and a receptor, a review of available scientific literature indicates that specific QPLD studies focused solely on this compound have not been extensively reported. Research in this area has more commonly employed classical molecular docking and molecular dynamics simulations. The application of QPLD is often reserved for more complex systems where metal ions in the active site, like zinc in histone deacetylases, necessitate a higher level of theory to accurately model the electronic environment and ligand polarization upon binding.

Molecular Dynamics (MD) Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the time-dependent behavior of molecular systems. For derivatives of this compound, MD simulations provide critical insights into the stability of ligand-protein complexes, revealing conformational changes and key interactions that govern binding.

In studies of various pyrrolidinone derivatives as enzyme inhibitors, MD simulations have been instrumental. For instance, research on novel benzoxazole-pyrrolidin-2-one derivatives utilized 50-nanosecond MD simulations to confirm the stability of the compounds when bound to their target proteins. researchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex is typically indicated by a plateau in the RMSD values, suggesting that the ligand has found a stable binding mode.

Another key aspect of these simulations is the calculation of binding free energy, commonly using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This calculation provides a quantitative estimate of the binding affinity. For example, studies on pyrrolidinone-based inhibitors of MERS-CoV 3CLpro have used MM/PBSA calculations following 100-nanosecond simulations to confirm the binding stability and mechanism of their lead compounds. nih.gov These analyses help to identify the most promising candidates for further development.

The detailed interactions between the ligand and protein, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This provides a dynamic picture of the binding event, highlighting which residues are critical for maintaining the complex. For example, in the study of pyrrolidinone derivatives as monoacylglycerol lipase (MAGL) inhibitors, MD simulations revealed that the carbonyl group of the 2-pyrrolidinone (B116388) moiety forms stable hydrogen bonds with key catalytic residues like Ala51, Met123, and Ser122. researchgate.net

| Compound Class | Target Protein | Simulation Length (ns) | Key Finding | Calculated Binding Energy (MM-GBSA, kcal/mol) |

|---|---|---|---|---|

| Benzoxazole-pyrrolidin-2-one | Tyrosyl-tRNA synthetase | 50 | Stable protein-ligand complex indicated by RMSD | -58.6 to -83.3 |

| Pyrrolidinone-based peptidomimetics | MERS-CoV 3CLpro | 100 | Confirmed stable covalent binding to Cys148 | Data not specified |

Elucidation of Reaction Mechanisms via Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms of chemical reactions. They allow researchers to map out potential energy surfaces, identify transition states, and determine the most likely pathways for product formation.

For the synthesis of the core pyrrolidinone scaffold, computational methods have been used to understand and optimize reaction conditions. For example, in a cobalt-catalyzed synthesis of pyrrolidinone derivatives, DFT calculations at the B3LYP level were employed to investigate the reaction mechanism. rsc.org These studies explored different electronic states (singlet and triplet) of the cobaltacyclopentadiene complex intermediate. The calculations revealed that the most favorable reaction path proceeded through a [4+2] cycloaddition transition state in the singlet state, as it had a lower energy barrier compared to the triplet state pathway. rsc.org Such insights are crucial for explaining the observed regioselectivity and for designing more efficient catalysts.

While specific computational studies detailing the reaction mechanisms for the formation of this compound are not widely documented, the principles from related systems are directly applicable. These studies can predict the feasibility of proposed synthetic routes and explain unexpected product distributions.

Kinetic vs. Thermodynamic Selectivity in Reaction Pathways

In chemical reactions where multiple products can be formed, the distribution of these products is often governed by a competition between kinetic and thermodynamic control.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the major product is the most stable one, regardless of how fast it is formed. This product corresponds to the lowest point on the potential energy surface.

Biological Significance and Mechanistic Investigations of 3 Hydroxy 1h Pyrrol 2 5h One Derivatives

Enzyme Inhibitory Activities and Mechanisms

Derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one have been shown to interact with and inhibit a variety of enzymes implicated in numerous physiological and pathological processes. The following sections detail the inhibitory activities against specific enzymes and the mechanistic insights that have been elucidated.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of great interest in dermatology and cosmetics. Certain disubstituted this compound analogs have been identified as novel tyrosinase inhibitors.

Kinetic studies have revealed that some of these derivatives exhibit a mixed-type inhibitory activity against mushroom tyrosinase. This mode of inhibition suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. Molecular docking studies further suggest that the binding of these inhibitors is primarily driven by π-π interactions between the multiple phenyl rings of the inhibitor and the enzyme's active site.

| Compound Type | Inhibition Type | Target Enzyme | Key Findings |

| Substituted this compound analogs | Mixed-type | Mushroom Tyrosinase | Inhibition is driven by π-π interactions. |

Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. A series of 1H-pyrrol-2(5H)-one derivatives have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

These compounds have demonstrated potent inhibition against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII. The inhibitory potencies, expressed as inhibition constants (Kᵢ), were found to be in the nanomolar range for many of the tested derivatives, indicating a strong binding affinity to the active site of these enzymes.

| hCA Isoform | Kᵢ Range of 1H-pyrrol-2(5H)-one Derivatives | Significance |

| hCA I | 3.9–870.9 nM | Widespread cytosolic isoform. |

| hCA II | Good inhibition reported | Widespread cytosolic isoform, a major drug target. |

| hCA IX | 1.9–211.2 nM | Tumor-associated, linked to cancer progression. |

| hCA XII | Low nanomolar | Tumor-associated, involved in cancer cell survival. |

Aldose Reductase Inhibition and its Enhancement of Chemotherapeutic Efficacy

Aldose reductase (AR) is an enzyme of the polyol pathway that has been implicated in the development of diabetic complications. More recently, it has been identified as a mediator of inflammatory signals and has been linked to cancer cell proliferation and chemoresistance. Inhibition of AR is being explored as a strategy to prevent cancer cell growth and to enhance the efficacy of existing chemotherapeutic agents.

While specific studies directly linking this compound derivatives to the enhancement of chemotherapeutic efficacy via AR inhibition are emerging, the established role of AR in cancer provides a strong rationale for investigating this class of compounds. The inhibition of AR can disrupt the metabolic adaptations of cancer cells and may help to overcome resistance to standard cancer therapies. Research in this area is ongoing, with a focus on how AR inhibitors, potentially including pyrrolone derivatives, can be used in combination with chemotherapy.

| Therapeutic Strategy | Target Enzyme | Potential Outcome |

| Combination Therapy | Aldose Reductase | Enhanced efficacy of chemotherapeutic drugs and overcoming chemoresistance. |

DENV Helicase Inhibition

Dengue virus (DENV) is a significant global health threat, and its non-structural protein 3 (NS3) helicase is essential for viral replication, making it an attractive target for antiviral drug development. A class of inhibitors featuring a 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one scaffold has been identified as specific inhibitors of DENV NS3 helicase.

These pyrrolone derivatives have been shown to inhibit the ATPase activity of the DENV helicase, which is crucial for its function in unwinding the viral RNA genome. The most potent compounds in this series inhibited DENV helicase-catalyzed ATP hydrolysis with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. Furthermore, these compounds were also active against the DENV replicon in cell-based assays, indicating their potential to block viral replication.

| Compound Scaffold | Target | IC₅₀ (ATPase) | EC₅₀ (Replicon) |

| 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | DENV Helicase | 78 ± 23 µM | 36 ± 6 µM |

HIV Integrase Activity Modulation (for related scaffolds and derivatives)

HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The pyrrole (B145914) scaffold is a privileged structure in the development of anti-HIV agents, and its derivatives have been investigated as inhibitors of HIV integrase.

Notably, a highly potent and safe pyrrolopyridine-based allosteric integrase inhibitor, STP0404, has been reported. This compound binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, inducing aberrant oligomerization and blocking the interaction between integrase and viral RNA. This mechanism interferes with viral maturation. The exceptional potency of this compound, with an IC₅₀ of 0.41 nM against HIV-1 in human peripheral blood mononuclear cells, highlights the potential of pyrrole-containing scaffolds in the development of novel anti-HIV therapeutics.

| Compound Class | Mechanism of Action | Target | IC₅₀ |

| Pyrrolopyridine-based ALLINI (STP0404) | Allosteric inhibition, blocks IN-viral RNA interaction | HIV-1 Integrase | 0.41 nM |

Antimicrobial Properties

In addition to their enzyme inhibitory activities, derivatives of this compound have demonstrated promising antimicrobial properties, particularly against drug-resistant bacteria.

The synthesis and evaluation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have revealed their potential as a new scaffold for the development of antibacterial agents. A lead compound from this series exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) of 8 and 4 µg/mL, respectively. This compound also showed activity against linezolid-resistant MRSA.

Furthermore, another study on 3-hydroxy-3-pyrrolin-2-ones bearing a thenoyl fragment reported marked antibacterial activity against Staphylococcus aureus, with a lead compound showing an MIC value of 0.312 mg/mL. These findings underscore the potential of the this compound core structure in the design of novel antibiotics to combat the growing threat of antimicrobial resistance.

| Compound Class | Bacterial Strain | MIC Value |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Lead Compound 38) | MRSA | 8 µg/mL |

| MRSE | 4 µg/mL | |

| Linezolid-resistant MRSA | 8-16 µg/mL | |

| 3-hydroxy-3-pyrrolin-2-ones bearing thenoyl fragment (Compound P22) | Staphylococcus aureus | 0.312 mg/mL |

Broad-Spectrum Antibacterial Activity (Gram-positive and Gram-negative bacteria)

The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has been identified as a novel platform for the development of antibacterial agents. nih.gov Research has demonstrated the efficacy of these derivatives against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One lead compound, designated as compound 38, exhibited significant minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE. nih.gov Notably, this compound also retained activity against linezolid-resistant MRSA strains, with MIC values in the range of 8-16 µg/mL. nih.gov Other studies on broader pyrrole derivatives have also confirmed activity against various Gram-positive and Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. srce.hr

Table 1: Antibacterial Activity of a Lead 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivative

| Compound | Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound 38 | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 8 µg/mL |

| Compound 38 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | Gram-positive | 4 µg/mL |

| Compound 38 | Linezolid-resistant MRSA | Gram-positive | 8-16 µg/mL |

Antifungal Activity

The therapeutic potential of this chemical class extends to antifungal applications. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel L., was shown to be active against a range of fungal species. nih.gov Its efficacy was evaluated against both Candida and Aspergillus species. nih.gov The compound demonstrated notable inhibitory effects, with MIC₉₀ values (the concentration at which 90% of growth was inhibited) ranging from 21.87 to 43.75 µg/mL against various fungal pathogens, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov Further investigations into synthetic pyrrolones have also reported activity against Candida albicans and Aspergillus niger. tandfonline.com

Table 2: Antifungal Spectrum of a Dihydropyrrole Derivative

| Compound | Fungal Species | MIC₉₀ (µg/mL) |

|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans | 21.87 - 43.75 |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida tropicalis | 21.87 - 43.75 |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | 21.87 - 43.75 |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus flavus | 21.87 - 43.75 |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus niger | 21.87 - 43.75 |

Antiviral Activities

Antitumor and Cytotoxic Activities

The antitumor properties of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have been systematically explored, revealing their potential as effective agents for cancer treatment. nih.govplos.orguni-bonn.de

Mechanisms of Antiproliferative Action (e.g., S-phase cell cycle arrest, DNA damage, p53 activation)

A specific derivative, identified as compound 1d, has been shown to possess strong anti-proliferative activity across multiple cancer cell lines. nih.govplos.orgnih.gov Mechanistic studies revealed that compound 1d exerts its cytotoxic effects through multiple pathways. Cell cycle analysis demonstrated that the compound induces S-phase cell cycle arrest, thereby halting the proliferation of cancer cells. nih.govplos.orguni-bonn.deuni-bonn.de Further investigation in HCT116 colon cancer cells indicated that compound 1d preferentially induces DNA damage. nih.govplos.orguni-bonn.deuni-bonn.de This damage subsequently leads to the activation of the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis. nih.govplos.orguni-bonn.deuni-bonn.de The resulting apoptosis, or programmed cell death, in cancer cells was found to be partly dependent on this p53 activation. nih.govplos.orguni-bonn.deuni-bonn.de

Table 3: Antiproliferative Mechanisms of Compound 1d

| Mechanism | Cellular Effect | Target Cell Line |

|---|---|---|

| Cell Cycle Arrest | Induction of S-phase arrest | Multiple cancer cell lines |

| DNA Damage | Preferential induction of DNA damage | HCT116 cells |

| p53 Activation | Activation of tumor suppressor p53 | HCT116 cells |

| Apoptosis | Induction of programmed cell death (partly p53-dependent) | HCT116 cells |

Efficacy in Xenograft Tumor Models

The potent in vitro antitumor activity of compound 1d was further validated in in vivo models. nih.govplos.orguni-bonn.de Using xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, researchers demonstrated the compound's significant efficacy. nih.govplos.orguni-bonn.de Compound 1d was shown to efficiently suppress the growth of tumors derived from both HCT116 (colon cancer) and H1299 (non-small cell lung cancer) cell lines. plos.org These findings confirm that the anti-proliferative effects observed in cell cultures translate to significant tumor suppression in a living organism, highlighting the therapeutic potential of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives. nih.govplos.orguni-bonn.deuni-bonn.de

Immunomodulatory and Antagonistic Activities

Beyond direct cytotoxicity and antimicrobial effects, related pyrrole derivatives have been investigated for their ability to modulate the immune system. One such compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), was evaluated for its immunomodulatory effects in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.comnih.govresearchgate.net Repeated treatment with this compound led to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Concurrently, the study observed a marked and significant increase in the levels of the anti-inflammatory and regulatory cytokine TGF-β1 after both single and repeated administrations. mdpi.comnih.gov Interestingly, the levels of another anti-inflammatory cytokine, IL-10, remained unaffected. mdpi.comnih.gov This selective modulation of cytokine profiles suggests a sophisticated immunomodulatory mechanism, indicating that these compounds could be candidates for therapies targeting inflammation. mdpi.comnih.govresearchgate.net

Table 4: Immunomodulatory Effects of a Pyrrole Derivative (Compound 3f)

| Cytokine | Effect | Condition |

|---|---|---|

| TNF-α (pro-inflammatory) | Significantly decreased | After repeated treatment |

| TGF-β1 (anti-inflammatory/regulatory) | Significantly increased | After single and repeated treatment |

| IL-10 (anti-inflammatory) | Unaffected | After single and repeated treatment |

FPR1 Antagonism

The 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold has been identified as an important structural backbone for the development of novel antagonists for the N-formyl peptide receptor 1 (FPR1) mdpi.com. FPR1 is a G protein-coupled receptor expressed on leukocytes that plays a crucial role in inflammatory responses mdpi.comresearchgate.net. Antagonists of this receptor are considered potential therapeutics for managing inflammatory diseases mdpi.comresearchgate.net.